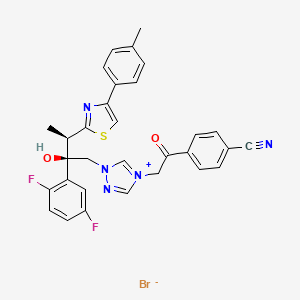
N-(4'-Acetylbenzonitrile)-4'-descyano-4'-methyl Isavuconazole Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide is a synthetic compound that combines elements of benzonitrile and isavuconazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide typically involves multiple steps. The initial step often includes the preparation of 4-Acetylbenzonitrile, which can be synthesized from 4-Ethynylbenzonitrile . The reaction conditions for this synthesis include the use of chloroform as a solvent and maintaining the reaction at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents, and maintaining stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide involves its interaction with specific molecular targets. In the case of its antifungal activity, it likely inhibits the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.
類似化合物との比較
Similar Compounds
4-Acetylbenzonitrile: A precursor in the synthesis of the compound.
Isavuconazole: An antifungal agent with a similar mechanism of action.
Uniqueness
N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide is unique due to its combined structural elements, which may confer enhanced biological activity or improved pharmacokinetic properties compared to its individual components.
特性
分子式 |
C31H26BrF2N5O2S |
|---|---|
分子量 |
650.5 g/mol |
IUPAC名 |
4-[2-[1-[(2R,3R)-2-(2,5-difluorophenyl)-2-hydroxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butyl]-1,2,4-triazol-4-ium-4-yl]acetyl]benzonitrile;bromide |
InChI |
InChI=1S/C31H26F2N5O2S.BrH/c1-20-3-7-23(8-4-20)28-16-41-30(36-28)21(2)31(40,26-13-25(32)11-12-27(26)33)17-38-19-37(18-35-38)15-29(39)24-9-5-22(14-34)6-10-24;/h3-13,16,18-19,21,40H,15,17H2,1-2H3;1H/q+1;/p-1/t21-,31+;/m0./s1 |
InChIキー |
QVCGCAMIVNXCHF-VKVBQESRSA-M |
異性体SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)[C@H](C)[C@](CN3C=[N+](C=N3)CC(=O)C4=CC=C(C=C4)C#N)(C5=C(C=CC(=C5)F)F)O.[Br-] |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(C)C(CN3C=[N+](C=N3)CC(=O)C4=CC=C(C=C4)C#N)(C5=C(C=CC(=C5)F)F)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





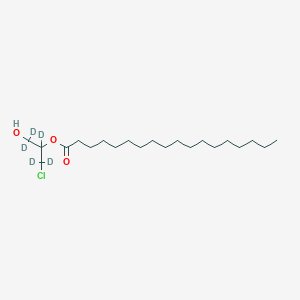

![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)

![2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid](/img/structure/B13845606.png)

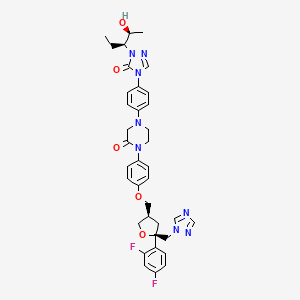
![(6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13845636.png)
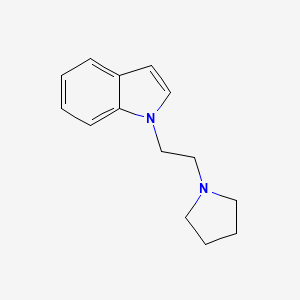
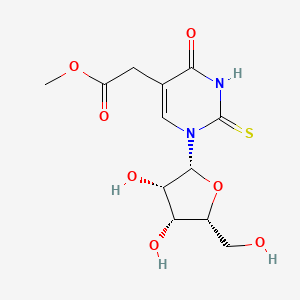
![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
